molecular formula C5H5BrN2O B049384 (5-Bromopyrimidin-2-yl)methanol CAS No. 22433-12-1

(5-Bromopyrimidin-2-yl)methanol

Cat. No. B049384
CAS RN: 22433-12-1
M. Wt: 189.01 g/mol
InChI Key: ZRHVXSBXNUJBGF-UHFFFAOYSA-N
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Description

(5-Bromopyrimidin-2-yl)methanol is a brominated pyrimidine derivative. Pyrimidines are a class of aromatic heterocyclic organic compounds, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Synthesis Analysis

  • The synthesis of 5-bromopyrimidine derivatives has been achieved through various methods. One approach is the hydrolysis of 2-t-butyl-5-halopyrimidine (halogen=bromine or chlorine) with sodium methoxide in methanol, yielding 2-t-butyl-5-hydroxypyrimidine. This process significantly reduces side products such as 2-t-butylpyrimidine, especially in the case of the bromo derivative, with the use of catalytic amounts of elemental sulfur (Pews, 1990).

Molecular Structure Analysis

  • The molecular structure of related bromopyrimidine compounds has been characterized using various techniques such as X-ray crystallography. For instance, a study on Schiff base compounds related to bromopyrimidines reveals molecules adopting a trans configuration with respect to the C=N double bond. The benzene and pyridine rings in these compounds are nearly coplanar (Wang, Nong, Sht, Qi, 2008).

Chemical Reactions and Properties

  • Bromopyrimidines undergo various chemical reactions, such as dehalogenation and hydroxymethylation when irradiated with UV light in methanol. This process is influenced by the presence of amines, which can increase the rate of dehalogenation (Nasielski, Kirsch-Demesmaeker, Nasielski‐Hinkens, 1972).

Physical Properties Analysis

  • The physical properties of bromopyrimidines and their derivatives can be influenced by their molecular structure. For example, the dihedral angle between pyridine and imidazole rings in a related compound was found to be 72.32°, impacting the compound's physical characteristics (Moon, Kim, Park, 2011).

Chemical Properties Analysis

  • The chemical properties of 5-bromopyrimidine derivatives can be explored through their interactions in various reactions. For example, their use in palladium-catalyzed cross-coupling reactions for the synthesis of various substituted pyrimidine compounds has been documented (Goodby, Hird, Lewis, Toyne, 1996).

Scientific Research Applications

Application in Pharmaceutical Chemistry

  • Specific Scientific Field: Pharmaceutical Chemistry
  • Summary of the Application: “(5-Bromopyrimidin-2-yl)methanol” is used as an intermediate in the synthesis of certain pharmaceutical compounds . It’s particularly used in the preparation of a 5-Bromopyrimidine compound, which is an important medicine intermediate .
  • Methods of Application or Experimental Procedures: The preparation method involves several steps including over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, condensation, and reduction . The target product is obtained through these steps .
  • Results or Outcomes: The method provides a novel processing step for the preparation of this medicine intermediate. The method is desirable because it uses raw materials that are easy to obtain, it’s easy to operate, the reaction is easily controllable, and the overall yield of synthesis is suitable .

Use as a Building Block in Organic Synthesis

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: “(5-Bromopyrimidin-2-yl)methanol” is often used as a building block in the synthesis of various organic compounds . It’s particularly useful due to its high GI absorption, BBB permeance, and solubility .
  • Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the target compound being synthesized. Generally, “(5-Bromopyrimidin-2-yl)methanol” can be used in reactions such as nucleophilic substitutions or coupling reactions to form new bonds and create a wide range of organic compounds .

Safety And Hazards

“(5-Bromopyrimidin-2-yl)methanol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(5-bromopyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHVXSBXNUJBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608669
Record name (5-Bromopyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyrimidin-2-yl)methanol

CAS RN

22433-12-1
Record name (5-Bromopyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Bromopyrimidin-2-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Manetsch, AB Kumar, J Tipton - 2018 - digitalcommons.usf.edu
Provided herein are pyridyl-and pyrimidyl-containing diazirines that can be photoactivateable probes and formulations thereof. Also provided herein are photoaffinity labels that can …
Number of citations: 0 digitalcommons.usf.edu

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